5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chloro, difluoromethyl, and trifluoromethyl groups attached to the pyridine ring, making it a highly fluorinated derivative. The presence of these fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of radical trifluoromethylation, where a trifluoromethyl group is introduced into the pyridine ring through radical intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Radical Reactions: The presence of fluorine atoms makes it suitable for radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated groups can enhance the biological activity and stability of pharmaceuticals. It is often used in the design of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects. The exact molecular pathways involved can vary based on the specific drug design and intended use.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 5-Chloro-2-(difluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H3ClF5N |
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Molecular Weight |
231.55 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5N/c8-3-1-4(7(11,12)13)5(6(9)10)14-2-3/h1-2,6H |
InChI Key |
WAEOPPWHLHTJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)F)Cl |
Origin of Product |
United States |
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